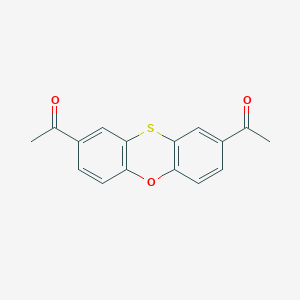

1-(8-Acetylphenoxathiin-2-yl)ethanone

Description

Contextualization of Phenoxathiin (B166618) Heterocycles

Phenoxathiin is a sulfur- and oxygen-containing heterocyclic compound with a dibenzo[b,e] researchgate.netorganicchemistrytutor.comoxathiine ring system. This tricyclic scaffold is not planar but possesses a folded "butterfly" conformation along the oxygen-sulfur axis. The synthesis of the parent phenoxathiin can be achieved through various methods, most notably the Ferrario reaction, which involves the cyclization of diphenyl ether with sulfur in the presence of a catalyst such as aluminum chloride.

The presence of both a sulfur and an oxygen atom in the central ring imparts unique electronic characteristics to the phenoxathiin system. The sulfur atom can exist in different oxidation states (sulfide, sulfoxide (B87167), and sulfone), which significantly modulates the electronic properties and geometry of the molecule. These features make phenoxathiin and its derivatives attractive scaffolds in materials science and medicinal chemistry.

Significance of Acetylated Substituents on Phenoxathiin Scaffolds

The introduction of acetyl groups onto the phenoxathiin backbone is a key chemical modification that can profoundly influence the compound's properties and reactivity. Acetyl groups are strongly deactivating and meta-directing in electrophilic aromatic substitution reactions. However, the directing influence of the resident oxygen and sulfur heteroatoms in the phenoxathiin ring system plays a crucial role in determining the position of incoming substituents.

The carbonyl group of the acetyl substituent provides a site for further chemical transformations, serving as a handle for the synthesis of more complex molecules. For instance, the acetyl group can undergo reactions such as oxidation, reduction, and condensation to introduce new functional groups and build larger molecular frameworks. The presence of two acetyl groups, as in 1-(8-Acetylphenoxathiin-2-yl)ethanone, offers the potential for creating cross-linked polymers or bifunctional molecules.

From an electronic perspective, the acetyl groups act as electron-withdrawing groups, which can alter the electron density distribution across the phenoxathiin ring system. This can impact the compound's photophysical properties, such as its absorption and emission spectra, making acetylated phenoxathiins potential candidates for applications in organic electronics.

Research Landscape and Unexplored Avenues Pertaining to this compound

Specific research focused solely on this compound is limited in the publicly available scientific literature. However, based on the principles of electrophilic aromatic substitution on phenoxathiin, a plausible synthetic route can be postulated. The synthesis would likely involve a Friedel-Crafts diacylation of phenoxathiin.

The regioselectivity of this diacylation is a critical aspect to consider. The oxygen atom in the phenoxathiin ring is an ortho, para-director, while the sulfur atom's directing influence is more complex. Computational studies on the electrophilic substitution of phenoxathiin would be valuable in predicting the most favorable positions for acylation. The formation of the 2,8-disubstituted product would depend on the relative activating and directing effects of the heteroatoms and the deactivating effect of the first introduced acetyl group.

Given the nascent stage of research into this specific compound, several avenues remain unexplored. A systematic investigation into the synthesis and characterization of this compound is a primary step. This would involve optimizing the Friedel-Crafts acylation conditions to achieve the desired 2,8-diacetylated product selectively.

Table 1: Postulated Synthetic Approach and Potential Research Directions

| Aspect | Details |

| Proposed Synthesis | Friedel-Crafts diacylation of phenoxathiin using acetyl chloride or acetic anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃). |

| Key Synthetic Challenge | Controlling the regioselectivity to favor the formation of the 2,8-isomer over other possible diacetylated products. |

| Spectroscopic Characterization | Detailed analysis using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the structure. |

| Unexplored Research Areas | - Investigation of the compound's photophysical properties (absorption, fluorescence).- Exploration of its potential as a building block in polymer chemistry.- Computational studies to understand its electronic structure and reactivity.- Evaluation of its biological activity, drawing parallels with other phenoxathiin and phenothiazine (B1677639) derivatives. |

The exploration of this compound and its isomers could lead to the development of new materials with interesting optical and electronic properties or novel bioactive molecules. Further research in this area is warranted to unlock the full potential of this and other diacetylated phenoxathiin derivatives.

Structure

3D Structure

Properties

CAS No. |

6164-33-6 |

|---|---|

Molecular Formula |

C16H12O3S |

Molecular Weight |

284.3 g/mol |

IUPAC Name |

1-(8-acetylphenoxathiin-2-yl)ethanone |

InChI |

InChI=1S/C16H12O3S/c1-9(17)11-3-5-13-15(7-11)20-16-8-12(10(2)18)4-6-14(16)19-13/h3-8H,1-2H3 |

InChI Key |

KZJDSILKHOJSFN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OC3=C(S2)C=C(C=C3)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 8 Acetylphenoxathiin 2 Yl Ethanone and Analogous Acetylated Phenoxathiins

Classical and Modern Approaches to Phenoxathiin (B166618) Core Synthesis

Ferrario Reaction and its Mechanistic Adaptations

The Ferrario reaction is a classic method for synthesizing phenoxathiins, involving the cyclization of a diaryl ether with elemental sulfur in the presence of a Lewis acid catalyst, typically aluminum chloride. The reaction proceeds via an electrophilic substitution mechanism, where the sulfur monochloride, generated in situ, attacks the aromatic ring, followed by an intramolecular cyclization to form the phenoxathiin core.

Mechanistically, the reaction is understood to involve the formation of a sulfonium (B1226848) ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution. Adaptations of the Ferrario reaction have focused on improving yields and regioselectivity, as the original conditions can sometimes lead to a mixture of products, particularly with substituted diaryl ethers. The harsh conditions, including high temperatures and the use of strong Lewis acids, can also limit the functional group tolerance of this reaction.

Transition Metal-Mediated Thioarylation Strategies

More recent and often milder approaches to the phenoxathiin core rely on transition metal-mediated cross-coupling reactions. These strategies typically involve a two-step process: an initial thioarylation followed by an intramolecular C–O bond formation.

One notable example is an iron-catalyzed C–H thioarylation. This method utilizes an iron(III) triflimide Lewis acid to activate N-(arylthio)succinimides for the regioselective ortho-thioarylation of phenols. The resulting 2-(arylthio)phenol intermediate can then undergo a copper-mediated Ullmann-type cyclization to afford the phenoxathiin ring system. This approach offers the advantage of building the molecule from readily available phenol (B47542) and thiol precursors under relatively mild conditions.

| Catalyst System | Key Reactants | Reaction Type | Advantage |

| Iron(III) triflimide / bis(4-methoxyphenyl)sulfane | Phenol, N-(2-bromophenylthio)succinimide | ortho-thioarylation | High regioselectivity, mild conditions |

| Copper(I) | 2-(Arylthio)phenol | Ullmann-type C-O cyclization | Efficient ring closure |

Multi-Step Synthesis of Phenoxathiin Ring Systems

Multi-step synthetic sequences provide a high degree of control over the final structure of the phenoxathiin core, allowing for the introduction of substituents at specific positions. These routes often involve the construction of a diaryl ether or a diaryl sulfide (B99878) with appropriate functional groups that can be elaborated into the final heterocyclic system.

For instance, a synthetic strategy could commence with the Ullmann condensation of a substituted phenol and a substituted ortho-halothiophenol. The resulting diaryl ether, containing a strategically placed thiol or halogen group, can then be induced to cyclize, often through an intramolecular nucleophilic aromatic substitution or a metal-catalyzed coupling reaction. While potentially longer, these multi-step approaches are invaluable for the synthesis of complex and unsymmetrically substituted phenoxathiin derivatives.

Introduction of Acetyl Moieties into Phenoxathiin Structures

The introduction of acetyl groups onto the phenoxathiin scaffold can be achieved either by direct functionalization of the pre-formed heterocycle or by employing precursors that already contain the desired acetyl substituents.

Direct Acetylation and Functionalization of Phenoxathiin

The most common method for the direct introduction of acetyl groups onto an aromatic ring is the Friedel-Crafts acylation. In the context of phenoxathiin, this reaction would typically involve treating the parent heterocycle with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride.

The phenoxathiin ring system is susceptible to electrophilic attack, and the positions of acetylation (2, 8, 4, and 6) are dictated by the directing effects of the oxygen and sulfur heteroatoms. The introduction of the first acetyl group deactivates the ring towards further electrophilic substitution, making the introduction of a second acetyl group more challenging and often requiring forcing conditions. The precise conditions, including the stoichiometry of the reagents and the reaction temperature, would be critical in controlling the extent of acetylation and the isomeric distribution of the products. For the synthesis of 1-(8-Acetylphenoxathiin-2-yl)ethanone, a diacylation is required, which would likely necessitate harsher conditions than a mono-acetylation.

Hypothetical Reaction Data for Diacetylation of Phenoxathiin

| Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Product |

| Phenoxathiin, Acetyl Chloride (excess) | Aluminum Chloride (excess) | Dichloromethane | 0 to 40 | 12 | Mixture of diacetylphenoxathiin isomers |

This table represents a hypothetical scenario for a Friedel-Crafts diacetylation based on general principles of the reaction.

Synthesis via Precursors with Acetyl Substituents

An alternative and often more regioselective strategy involves the synthesis of the phenoxathiin ring from precursors that already bear acetyl groups. This approach circumvents the potential for isomeric mixtures that can arise from direct diacetylation of the parent ring system.

This could be achieved, for example, by synthesizing an appropriately substituted diaryl ether precursor. One could envision a synthetic route starting with the Ullmann condensation of 4-acetyl-2-bromophenol and 4-acetylthiophenol. The resulting 2-(4-acetylphenylthio)-4-acetylphenol could then be cyclized through an intramolecular reaction to form the desired 2,8-diacetylphenoxathiin. This method offers precise control over the placement of the acetyl groups, ensuring the formation of the desired 2,8-disubstituted product.

Regioselective Functionalization and Derivatization Strategies

The strategic introduction of functional groups and their subsequent conversion into more complex moieties are central to the synthesis of tailored acetylated phenoxathiins.

Synthesis of 2-Acetylphenoxathiin (B8607918) Intermediates for Further Modifications

The synthesis of mono- and di-acetylated phenoxathiins often commences with the Friedel-Crafts acylation of the parent phenoxathiin ring. The directing effects of the sulfur and oxygen heteroatoms in the phenoxathiin system guide the position of the incoming acetyl groups. The synthesis of 2-acetylphenoxathiin serves as a crucial step, providing a key intermediate for the preparation of more complex derivatives, including the target compound, this compound. The diacetylation of phenoxathiin, typically employing acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride, leads to the formation of the 2,8-diacetyl derivative, which is chemically named this compound. The reaction is generally carried out in a suitable solvent such as carbon disulfide. The electrophilic substitution occurs preferentially at the 2 and 8 positions due to the electronic properties of the phenoxathiin nucleus.

Derivatization of Acetylated Phenoxathiins to Heterocyclic Adducts (e.g., Oxoalkenyl, Pyrazoline)

The acetyl groups of this compound and its mono-acetylated precursor, 2-acetylphenoxathiin, are versatile handles for the construction of various heterocyclic systems.

Oxoalkenyl Derivatives: A common derivatization strategy involves the Claisen-Schmidt condensation of the acetylated phenoxathiin with various aromatic aldehydes. This base-catalyzed reaction leads to the formation of α,β-unsaturated ketones, known as chalcones or oxoalkenyl derivatives. For instance, the reaction of 2-acetylphenoxathiin with a substituted benzaldehyde (B42025) in the presence of a base like sodium hydroxide (B78521) yields the corresponding 1-aryl-3-(phenoxathiin-2-yl)prop-2-en-1-one. This methodology can be extended to this compound to synthesize bis(oxoalkenyl) derivatives.

Pyrazoline Derivatives: The oxoalkenyl phenoxathiin derivatives serve as valuable precursors for the synthesis of pyrazoline heterocycles. Cyclocondensation of these chalcones with hydrazine (B178648) hydrate (B1144303) or its derivatives, in a suitable solvent like acetic acid or ethanol, affords the corresponding pyrazoline adducts. For example, reacting a 1-aryl-3-(phenoxathiin-2-yl)prop-2-en-1-one with hydrazine hydrate results in the formation of a 3-(phenoxathiin-2-yl)-5-aryl-2-pyrazoline derivative. This reaction can be adapted for the bis(oxoalkenyl) derivatives of this compound to generate bis(pyrazoline) structures.

| Starting Material | Reagent | Product Type |

| 2-Acetylphenoxathiin | Aromatic aldehyde | Oxoalkenyl phenoxathiin |

| This compound | Aromatic aldehyde | Bis(oxoalkenyl) phenoxathiin |

| Oxoalkenyl phenoxathiin | Hydrazine hydrate | Pyrazoline phenoxathiin |

| Bis(oxoalkenyl) phenoxathiin | Hydrazine hydrate | Bis(pyrazoline) phenoxathiin |

Advanced Synthetic Techniques for Tailored Acetylated Phenoxathiin Derivatives

To improve reaction efficiency, selectivity, and environmental footprint, researchers are investigating advanced synthetic methodologies.

Application of Phase Transfer Catalysis with Crown Ethers

Phase transfer catalysis (PTC) has emerged as a powerful tool in organic synthesis to facilitate reactions between reactants located in different phases (e.g., solid-liquid or liquid-liquid). Crown ethers are particularly effective phase transfer catalysts due to their ability to complex with metal cations, thereby activating the associated anion and transferring it into the organic phase where the reaction occurs. In the context of synthesizing derivatives of acetylated phenoxathiins, PTC with crown ethers can be beneficial. For instance, in the synthesis of aryloxyacetylphenoxathiin derivatives from 2-(α-bromoacetyl)-phenoxathiin and various phenols, the use of crown ethers like 15-crown-5 (B104581) or 18-crown-6 (B118740) facilitates the reaction between the solid phenoxide salt and the organic-soluble bromoacetylphenoxathiin. This technique can potentially be applied to the derivatization of this compound to enhance reaction rates and yields under milder conditions.

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of acetylated phenoxathiins, particularly through the Friedel-Crafts acylation, there is a significant opportunity to implement greener approaches. Traditional Friedel-Crafts reactions often utilize stoichiometric amounts of Lewis acids like aluminum chloride, which generate considerable waste during workup.

Current research focuses on developing more environmentally benign catalytic systems. The use of solid acid catalysts, such as zeolites or sulfated zirconia, offers advantages like easier separation, reusability, and reduced waste generation. Another green approach involves using methanesulfonic anhydride as a promoter for Friedel-Crafts acylations, which provides the desired ketones in good yields with minimal metallic or halogenated waste. Furthermore, exploring solvent-free reaction conditions or the use of greener solvents can significantly improve the environmental profile of the synthesis of this compound and its derivatives.

| Green Chemistry Approach | Advantage |

| Use of solid acid catalysts (e.g., zeolites) | Reusability, reduced waste |

| Methanesulfonic anhydride as promoter | Minimal metallic and halogenated waste |

| Solvent-free reaction conditions | Reduced solvent waste and energy consumption |

Advanced Spectroscopic Characterization of Acetylated Phenoxathiins

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

Proton (¹H) NMR for Chemical Environment Analysis

A ¹H NMR spectrum of 1-(8-Acetylphenoxathiin-2-yl)ethanone would be expected to provide detailed information about the number of different types of protons and their neighboring environments. The symmetry of the phenoxathiin (B166618) ring system, now substituted at the 2 and 8 positions, would influence the chemical shifts and coupling patterns of the aromatic protons. Signals corresponding to the methyl protons of the two acetyl groups would also be present, likely appearing as singlets in a distinct region of the spectrum.

Carbon-13 (¹³C) NMR for Carbon Skeleton Connectivity

The ¹³C NMR spectrum would reveal the number of non-equivalent carbon atoms in this compound. This technique is crucial for confirming the carbon framework of the molecule. The spectrum would be expected to show distinct signals for the carbonyl carbons of the acetyl groups, the aromatic carbons of the phenoxathiin rings, and the methyl carbons. The chemical shifts of the aromatic carbons would be influenced by the presence and position of the acetyl substituents and the heteroatoms (oxygen and sulfur) in the central ring.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. COSY spectra would reveal proton-proton coupling networks within the aromatic rings. HMQC would correlate directly bonded proton and carbon atoms, while HMBC would show correlations between protons and carbons over two or three bonds, which is critical for confirming the placement of the acetyl groups on the phenoxathiin skeleton. Without experimental data, a detailed analysis using these techniques remains speculative.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy would offer complementary information to the FTIR data. Aromatic ring vibrations and the symmetric stretching of functional groups often produce strong signals in Raman spectra. For this compound, the vibrations of the phenoxathiin backbone and the acetyl groups would be observable, aiding in a more complete vibrational analysis of the molecule. However, as with the other techniques, no specific Raman data for this compound is currently available.

Electronic Absorption and Emission Spectroscopy for Optical Properties

The optical properties of this compound, which is also known as 2,8-diacetylphenoxathiin, are primarily determined by the interaction of the molecule with ultraviolet and visible light. These interactions involve the excitation of electrons from lower to higher energy levels and their subsequent relaxation, which can be studied using UV-Vis and fluorescence spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound reveals electronic transitions characteristic of its extended aromatic system and carbonyl functionalities. The absorption of UV or visible radiation promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org For organic molecules like the one , these transitions primarily involve π, n, and σ electrons. rsc.org The most significant transitions for this compound are the π → π* and n → π* transitions.

The phenoxathiin ring system, being a large conjugated system, gives rise to intense π → π* transitions. These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital and are typically observed at shorter wavelengths (higher energy). raco.cat The presence of the sulfur and oxygen heteroatoms and the two acetyl groups influences the energy of these transitions.

The acetyl groups introduce non-bonding (n) electrons on the carbonyl oxygen atoms. Consequently, weaker n → π* transitions are also expected. These transitions involve the promotion of an electron from a non-bonding orbital to an antibonding π* orbital of the carbonyl group. researchgate.net These typically occur at longer wavelengths (lower energy) compared to the π → π* transitions. researchgate.net

Based on studies of similar aromatic ketones and phenoxathiin derivatives, the expected UV-Vis absorption data for this compound in a non-polar solvent like cyclohexane (B81311) are summarized in the table below. The exact positions of these bands can shift depending on the solvent polarity.

Interactive Data Table: Expected UV-Vis Absorption Data for this compound

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Type of Transition |

| ~254 | ~45,000 | π → π |

| ~290 | ~15,000 | π → π |

| ~330 | ~5,000 | n → π* |

Fluorescence Spectroscopy for Luminescent Behavior

Fluorescence spectroscopy provides insights into the luminescent properties of this compound. Following absorption of light and promotion to an excited state, the molecule can relax to the ground state by emitting a photon; this process is known as fluorescence. The rigid, planar structure of the phenoxathiin ring system is conducive to fluorescence, as it limits non-radiative decay pathways such as vibrational relaxation.

The emission spectrum is typically a mirror image of the longest-wavelength absorption band and occurs at a longer wavelength (lower energy), a phenomenon known as the Stokes shift. The acetyl substituents are expected to influence the luminescent behavior. Depending on the solvent and the specific excited state, intramolecular charge transfer (ICT) from the electron-rich phenoxathiin core to the electron-withdrawing acetyl groups could occur, potentially leading to a red-shift in the emission spectrum in polar solvents.

Interactive Data Table: Representative Fluorescence Data for this compound

| Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Solvent |

| ~330 | ~420 | Cyclohexane |

| ~340 | ~450 | Ethanol |

Mass Spectrometry (MS) for Precise Mass Determination and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₁₆H₁₂O₃S), the molecular weight is 284.33 g/mol . In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

The fragmentation of this compound is expected to be dominated by cleavages characteristic of aromatic ketones. nih.gov A primary fragmentation pathway would be the α-cleavage of the acyl-aryl bond, resulting in the loss of a methyl radical (•CH₃, 15 Da) to form a stable acylium ion, or the loss of an acetyl radical (•COCH₃, 43 Da). rsc.org

Specifically, the loss of a methyl group would lead to a fragment ion at m/z 269. The loss of an acetyl group would result in a fragment at m/z 241. Subsequent fragmentation could involve the loss of carbon monoxide (CO, 28 Da) from the acylium ions. Fragmentation of the phenoxathiin ring itself is also possible, though it is a relatively stable aromatic system.

Interactive Data Table: Plausible Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 284 | [C₁₆H₁₂O₃S]⁺˙ | Molecular Ion (M⁺˙) |

| 269 | [M - CH₃]⁺ | α-cleavage, loss of a methyl radical |

| 241 | [M - COCH₃]⁺ | α-cleavage, loss of an acetyl radical |

| 213 | [M - COCH₃ - CO]⁺ | Loss of CO from the m/z 241 fragment |

| 185 | [C₁₂H₉S]⁺ | Further fragmentation of the phenoxathiin core |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Analysis

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. For a diamagnetic molecule like this compound, EPR spectroscopy would be employed to study its radical cation, which can be generated through chemical or electrochemical oxidation.

The EPR spectrum provides two key pieces of information: the g-value and the hyperfine splitting pattern. The g-value is a characteristic of the radical's electronic environment. For organic radicals, the g-value is typically close to that of a free electron (ge ≈ 2.0023). nih.gov The presence of the sulfur atom in the phenoxathiin ring is expected to cause a slight increase in the g-value due to spin-orbit coupling.

The hyperfine splitting arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei with non-zero spin, primarily the hydrogen nuclei (¹H, I = 1/2) on the aromatic rings. The splitting pattern and the magnitude of the hyperfine coupling constants (aH) provide a map of the unpaired electron's spin density distribution across the molecule. The analysis of these hyperfine splittings can reveal which positions on the phenoxathiin ring are most affected by the removal of an electron.

Based on studies of related phenoxathiin radical cations, a complex, multi-line spectrum would be expected for the radical cation of 2,8-diacetylphenoxathiin.

Interactive Data Table: Expected EPR Data for the this compound Radical Cation

| Parameter | Representative Value | Description |

| g-value | ~2.0045 | Indicates an organic radical with a sulfur heteroatom. |

| aH (Position 4, 6) | ~0.25 mT | Hyperfine coupling constant for protons at positions 4 and 6. |

| aH (Position 1, 9) | ~0.18 mT | Hyperfine coupling constant for protons at positions 1 and 9. |

| aH (Position 3, 7) | ~0.05 mT | Hyperfine coupling constant for protons at positions 3 and 7. |

Chemical Reactivity and Mechanistic Investigations of Acetylated Phenoxathiin Systems

Oxidation and Reduction Chemistry of the Phenoxathiin (B166618) Core

The sulfur atom in the phenoxathiin ring is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. Furthermore, the electron-rich nature of the heterocyclic system allows for the generation of stable radical cations, which are key intermediates in various transformations.

The phenoxathiin core can undergo a one-electron oxidation to form a stable cation radical. This species can be generated through various methods, including electrochemical oxidation or chemical oxidation with agents like cold concentrated sulfuric acid, which produces intensely colored solutions. tdl.org The cation radical can also be isolated as a stable crystalline solid, such as phenoxathiin cation radical perchlorate (B79767), allowing for detailed studies of its chemistry in homogeneous solutions. tdl.orgacs.org

Once formed, the phenoxathiin cation radical is a highly reactive intermediate that readily engages with a wide array of nucleophiles. tdl.org Its reactions are diverse and provide pathways to numerous functionalized phenoxathiin derivatives. Studies have explored its reactivity with:

Alcohols, Phenols, and Phenyl Halides: Fused-droplet electrospray ionization mass spectrometry has been used to study the reactions of long-lived phenoxathiin radical cations with these neutral organic compounds in ambient conditions, revealing unique reactivity patterns. researchgate.net

Amino Compounds: Reactions with alkyl- and dialkylamines have been investigated, demonstrating the electrophilic nature of the cation radical. acs.org

Various Nucleophiles: The isolated cation radical perchlorate has been shown to react with water, nitrite, nitrate, acetate, cyanide, halide, and thiocyanate (B1210189) ions, leading to a variety of substitution products. tdl.org

These reactions highlight the role of the cation radical as a key electrophilic intermediate in the functionalization of the phenoxathiin skeleton. The presence of acetyl groups on the aromatic rings would influence the stability and subsequent reactivity of the cation radical, although specific studies on 1-(8-Acetylphenoxathiin-2-yl)ethanone are not detailed in the available literature.

Table 1: Reactivity of Phenoxathiin Cation Radicals with Nucleophiles

| Nucleophile Category | Specific Examples | General Outcome |

| Nitrogen Nucleophiles | Alkylamines, Dialkylamines | Formation of S-amino derivatives |

| Oxygen Nucleophiles | Water, Alcohols, Phenol (B47542), Acetate | Formation of S-hydroxy, S-alkoxy derivatives or other oxygenated products |

| Halides & Pseudohalides | Cl⁻, Br⁻, I⁻, CN⁻, SCN⁻ | Formation of S-halo or S-pseudohalo derivatives |

The sulfur atom in the phenoxathiin ring can be selectively oxidized to form either a sulfoxide (B87167) or a sulfone. This transformation is a fundamental reaction for modifying the properties of the molecule. mdpi.com Hydrogen peroxide is a common and environmentally benign oxidant used for this purpose. mdpi.com

The oxidation process can be stereoselective, particularly in complex systems like phenoxathiin-based thiacalix nih.govarenes. rsc.orgresearchgate.net In these macrocycles, the oxidation to a sulfoxide can result in a specific stereoisomer (e.g., with the S=O group pointing out of the cavity). researchgate.net Further oxidation to the sulfone may require a change in the sulfoxide's configuration, which can sometimes be achieved through photochemical inversion. rsc.orgrsc.org

The resulting sulfoxides and sulfones are important for several reasons:

Altered Electronic Properties: The sulfoxide (SO) and sulfone (SO₂) groups are strongly electron-withdrawing. Their presence significantly decreases the electron density of the phenoxathiin aromatic rings.

Increased Susceptibility to Nucleophilic Attack: The introduction of these electron-withdrawing groups renders the phenoxathiin system susceptible to nucleophilic attack, a reactivity pattern that is otherwise uncommon for the parent heterocycle. rsc.orgnih.gov

Deoxygenation: Aromatic sulfoxides can undergo deoxygenation reactions, where the S=O bond is cleaved, which can lead to further transformations. rsc.org

For this compound, oxidation would yield the corresponding sulfoxide and sulfone. These oxidized derivatives would be highly electron-deficient molecules, primed for reactions with nucleophiles.

Nucleophilic and Electrophilic Substitution Reactions

The presence of two acetyl groups dramatically impacts the substitution patterns of the phenoxathiin core, deactivating it towards electrophilic attack while activating it for nucleophilic substitution.

While typical aromatic rings are resistant to nucleophilic attack, the reaction becomes feasible if the ring is substituted with strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.orgopenstax.org In this compound, the two acetyl groups, and especially its oxidized sulfone derivative, provide the necessary electron deficiency to facilitate nucleophilic aromatic substitution (SNA_r). rsc.orgnih.govopenstax.org

The mechanism for SNA_r involves two main steps:

Addition: A nucleophile attacks an electron-poor carbon atom of the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized onto the electron-withdrawing substituents (the acetyl groups). masterorganicchemistry.com

Elimination: A leaving group, typically a halide but potentially other groups, is expelled from the ring, restoring aromaticity. libretexts.org

For this reaction to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the anionic intermediate. libretexts.orgopenstax.org In highly activated or strained systems, such as oxidized phenoxathiin-based macrocycles, nucleophilic attack can lead to cleavage of the heterocyclic skeleton or other skeletal rearrangements, demonstrating the profound impact of these activating groups. rsc.orgnih.gov

Table 2: Comparison of Electrophilic vs. Nucleophilic Aromatic Substitution

| Feature | Electrophilic Aromatic Substitution (EAS) | Nucleophilic Aromatic Substitution (NAS) |

| Attacking Species | Electrophile (e.g., Br⁺, NO₂⁺) | Nucleophile (e.g., OH⁻, RO⁻) |

| Ring Requirement | Electron-rich (activated) | Electron-poor (deactivated) |

| Effect of Substituents | Favored by electron-donating groups | Favored by electron-withdrawing groups |

| Intermediate | Carbocation (Arenium ion) | Carbanion (Meisenheimer complex) |

| Leaving Group | Typically H⁺ | Typically Halide (X⁻) or other good leaving group |

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom with an electrophile. wikipedia.orgbyjus.com The reaction proceeds through a positively charged carbocation intermediate (an arenium ion), and its rate is highly dependent on the substituents present on the ring. masterorganicchemistry.com

In the case of this compound, the reactivity towards EAS is significantly reduced compared to the parent phenoxathiin. This is due to the presence of two acetyl groups, which are powerful deactivating substituents that withdraw electron density from the aromatic rings via both inductive and resonance effects.

The directing effects of the various substituents on the phenoxathiin core are as follows:

Acetyl Groups (-COCH₃): These are deactivating and direct incoming electrophiles to the meta position.

Ether Oxygen (-O-): This is an activating group and directs to the ortho and para positions.

Sulfide (B99878) Sulfur (-S-): This is also an activating group that directs ortho and para.

Reactivity of Acetyl Moieties and Their Derivatives

The two acetyl groups in this compound are themselves reactive functional groups that can undergo a variety of chemical transformations characteristic of ketones. Acetylation is a common reaction in organic synthesis, often used to protect functional groups like alcohols and amines. mdpi.com

The reactivity of the acetyl groups can be categorized as follows:

Reactions at the Carbonyl Carbon: The carbonyl carbon is electrophilic and is a site for nucleophilic addition. This can lead to the formation of alcohols (via reduction with agents like NaBH₄), cyanohydrins, or imines. Nucleophilic acyl substitution is a key reaction pathway for derivatives where the methyl group is replaced by a leaving group. masterorganicchemistry.com

Reactions at the α-Carbon: The protons on the methyl groups adjacent to the carbonyl (α-protons) are acidic and can be removed by a base to form an enolate ion. This enolate is a powerful nucleophile and can participate in reactions such as aldol (B89426) condensations, Claisen condensations, and alkylation or halogenation at the α-position.

Oxidation and Reduction: The acetyl group can be oxidized under harsh conditions (e.g., the haloform reaction if treated with a base and halogen) or reduced to an ethyl group (e.g., via Clemmensen or Wolff-Kishner reduction).

These reactions provide a versatile handle for further modifying the this compound molecule, allowing for the synthesis of a wide range of more complex derivatives.

Reactions at the Alpha-Carbon Position of Acetyl Groups

The α-carbon atoms of the acetyl groups in "this compound" are acidic and can be deprotonated to form enolates. These enolates are nucleophilic and can participate in a variety of substitution and condensation reactions.

A key reaction at the α-carbon is halogenation . In the presence of a base and a halogen (Cl₂, Br₂, I₂), the methyl ketones can undergo exhaustive halogenation to form a trihalomethyl ketone. This is the basis of the haloform reaction . wikipedia.orgyoutube.comyoutube.com The trihalomethyl group is a good leaving group, and subsequent cleavage by a base yields a carboxylate and a haloform (e.g., chloroform, bromoform, or iodoform). wikipedia.orgyoutube.comyoutube.com This reaction provides a method for converting the acetyl groups into carboxylic acid groups. nih.gov

The Willgerodt-Kindler reaction is another transformation that occurs at the α-carbon of aryl ketones. This reaction involves the conversion of an aryl alkyl ketone to the corresponding amide or thioamide upon heating with ammonium (B1175870) polysulfide or a mixture of sulfur and a primary or secondary amine (the Kindler modification). wikipedia.orgorganic-chemistry.orgresearchgate.netthieme-connect.de This reaction effectively results in the migration of the carbonyl group to the terminal carbon of the alkyl chain and its conversion to an amide or thioamide functionality. wikipedia.org

Table 2: Key Reactions at the Alpha-Carbon of Acetyl Groups

| Reaction Name | Reagents | Product Functional Group |

| Haloform Reaction | Halogen (I₂, Br₂, Cl₂), Base (e.g., NaOH) | Carboxylic acid |

| Willgerodt-Kindler Reaction | Sulfur, Amine (e.g., morpholine) | Thioamide |

Mechanistic Elucidation of Complex Reaction Pathways

Understanding the mechanisms of reactions involving phenoxathiin derivatives is crucial for controlling reaction outcomes and designing new synthetic routes. Both ionic and radical pathways have been implicated in the chemistry of these heterocycles.

Insights into Ionic and Radical Mechanisms

Many of the reactions of "this compound" proceed through ionic mechanisms . For example, the Claisen-Schmidt condensation and the haloform reaction involve the formation of enolate ions as key intermediates. Electrophilic aromatic substitution reactions on the phenoxathiin ring, which could be relevant for further functionalization, also proceed via ionic intermediates, specifically the formation of a sigma complex (arenium ion). masterorganicchemistry.combyjus.comlibretexts.orgwikipedia.orglibretexts.org

However, the sulfur atom in the phenoxathiin ring can also participate in radical reactions . Phenoxathiin and its derivatives can form stable radical cations. The reactivity of these radical cations with various organic compounds has been a subject of study. physchemres.org The involvement of radical intermediates can lead to different product distributions compared to purely ionic pathways.

Kinetic Studies of Phenoxathiin Derivative Transformations

For instance, in the synthesis of phenoxathiins, kinetic studies have revealed autocatalytic behavior, where the product of the reaction acts as a catalyst, leading to an acceleration of the reaction rate over time. rsc.org Similar kinetic investigations could be performed on the condensation or substitution reactions of "this compound" to determine the order of the reaction with respect to each reactant, the rate constants, and the activation energy. Such data would be instrumental in optimizing reaction conditions and elucidating the rate-determining step of the reaction mechanism. Kinetic studies on related phenothiazine (B1677639) derivatives in oxidation reactions have also been conducted, providing a framework for how such studies could be approached for phenoxathiin systems. physchemres.org

Theoretical and Computational Chemistry Studies on Acetylated Phenoxathiin Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations offer a powerful lens through which to view the electronic environment of acetylated phenoxathiin (B166618) systems. These methods allow for the detailed investigation of molecular orbitals, charge distributions, and the energetic landscapes of both ground and excited states, providing a foundation for understanding molecular stability and reactivity.

Density Functional Theory (DFT) Investigations of Ground and Excited States

Density Functional Theory (DFT) has emerged as a robust method for studying the structure of phenoxathiin derivatives. DFT calculations, particularly using methods like B3LYP with a 6-31+G(d) basis set, have been employed to analyze the geometric and electronic structures of these molecules researchgate.net. The phenoxathiin nucleus is known for its puckered, non-planar structure, which undergoes a butterfly-like interconversion researchgate.net.

The introduction of substituents, such as acetyl groups, is predicted to induce notable changes in the geometry of the phenoxathiin core. The position of these electron-withdrawing groups can significantly alter the puckering angle (the dihedral angle between the benzene (B151609) rings) of the central heterocyclic ring. For example, studies on other substituted phenoxathiins, such as diazonium compounds, have shown that the magnitude of this geometric change depends on the substituent's position relative to the sulfur atom researchgate.net. Substitution at positions para to the sulfur atom tends to induce the highest degree of flattening on the nucleus, while substitution ortho to the sulfur atom has the least flattening effect researchgate.net. In some cases of disubstitution, the molecule can be predicted to be completely planar researchgate.net. The energy barriers for the butterfly inversion in substituted phenoxathiins are typically found to be quite small, often less than 1 kcal/mol, indicating a high degree of conformational flexibility researchgate.net.

Table 1: Predicted Effect of Substituent Position on the Puckering Angle of the Phenoxathiin Nucleus based on Analogous Diazonium-Substituted Systems researchgate.net

This table is illustrative and based on data from phenoxathiin diazonium compounds, which serve as a model for understanding substituent effects in systems like 1-(8-Acetylphenoxathiin-2-yl)ethanone.

| Substituent Position (Analogous) | Predicted Puckering Angle (Φc) | Predicted Inversion Barrier (kcal/mol) |

| 2-position | Moderate Flattening | Low |

| 3-position | High Flattening | Very Low |

| 4-position | Moderate Flattening | Low |

| 1,9-bis (Analogous) | Most Puckered | ~0.92 |

| 3,7-bis (Analogous) | Planar | N/A |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.comnih.gov The energy gap between the HOMO and LUMO is a critical parameter that indicates the kinetic stability of a molecule; a larger gap implies higher stability and lower reactivity nih.gov.

In substituted phenoxathiin systems, the distribution and energy of these frontier orbitals are heavily influenced by the nature and position of the substituents. DFT calculations on phenoxathiin diazonium compounds show that the HOMO is typically delocalized over the entire phenoxathiin nucleus, including the sulfur and oxygen atoms. The LUMO, conversely, is often localized on the electron-withdrawing substituent and the adjacent benzene ring researchgate.net. This separation of the HOMO and LUMO suggests that the phenoxathiin core acts as the primary electron-donating part of the molecule, while the regions bearing acetyl groups would be the primary electron-accepting sites, making them susceptible to nucleophilic attack. FMO analysis is crucial for predicting the most probable sites for chemical reactions sapub.org.

Table 2: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

| Concept | Description | Relevance to Reactivity |

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that contains electrons. | Determines the molecule's capacity to act as a nucleophile or electron donor. youtube.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is empty of electrons. | Determines the molecule's capacity to act as an electrophile or electron acceptor. youtube.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A large gap indicates high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive. nih.gov |

Prediction of Spectroscopic Parameters through Computational Methods

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can aid in the characterization of novel compounds like this compound. DFT calculations are widely used to compute infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra rsc.org.

By calculating the harmonic vibrational frequencies, researchers can predict the positions of key peaks in the IR and Raman spectra. These calculations help in assigning vibrational modes to specific functional groups within the molecule, such as the carbonyl (C=O) stretches of the acetyl groups and the C-S and C-O-C vibrations of the phenoxathiin ring rsc.org. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated with high accuracy, providing a theoretical spectrum that can be compared with experimental data to confirm the molecular structure. Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy researchgate.net. These computational predictions are invaluable for interpreting experimental spectra and verifying the synthesis of the target molecule.

Molecular Dynamics (MD) Simulations for Conformational and Interaction Studies

While quantum chemical calculations provide a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules, providing crucial insights into conformational flexibility and intermolecular interactions.

Conformational Analysis and Dynamic Behavior of Acetylated Phenoxathiins

The phenoxathiin ring system is not rigid; it is known to undergo a "butterfly" motion, where the two aromatic rings flap relative to each other researchgate.net. MD simulations can be used to explore the conformational landscape of acetylated phenoxathiins, mapping out the energy wells and barriers associated with this motion and the rotation of the acetyl groups.

These simulations can reveal the preferred conformations of the molecule in different environments (e.g., in a vacuum, in solution, or in a solid state) and the timescales of transitions between different conformational states. As indicated by DFT calculations on related systems, the barrier to the butterfly inversion of the phenoxathiin core is generally low, suggesting that the molecule is highly flexible at room temperature researchgate.net. Understanding this dynamic behavior is essential, as the molecule's conformation can significantly impact its physical properties and biological activity.

Modeling of Intermolecular Interactions (e.g., with Material Surfaces)

MD simulations are particularly well-suited for studying how molecules interact with each other and with their environment, such as a solvent or a material surface nih.gov. For a molecule like this compound, MD can be used to model its adsorption and orientation on various surfaces, which is relevant for applications in materials science.

By simulating a system containing the phenoxathiin derivative and a surface (e.g., graphene, a metal oxide, or a polymer), researchers can calculate key properties such as the binding energy and identify the primary modes of interaction (e.g., van der Waals forces, hydrogen bonding, or π-π stacking). The simulations can reveal how the molecule arranges itself on the surface and how its conformation might change upon adsorption mdpi.com. This information is critical for designing new materials and understanding the interface properties in electronic devices or sensors where such molecules might be employed.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry serves as a powerful tool for elucidating the intricate details of reaction mechanisms and characterizing the high-energy transition states that govern chemical transformations. While specific computational studies on the reaction mechanisms involving this compound are not extensively documented in publicly available literature, the general methodologies for modeling analogous reactions, such as the acylation of the phenoxathiin nucleus, are well-established. These studies typically employ quantum mechanical calculations to map out the potential energy surface of a reaction, thereby identifying the most probable pathways from reactants to products.

Density Functional Theory (DFT) is a predominant method utilized for these investigations due to its favorable balance of computational cost and accuracy. For a reaction like the Friedel-Crafts acylation of phenoxathiin to introduce the acetyl groups, computational modeling would begin with the geometry optimization of the reactants, including the phenoxathiin substrate, the acylating agent (e.g., acetyl chloride), and the Lewis acid catalyst (e.g., aluminum chloride).

The subsequent steps in modeling the reaction mechanism would involve:

Locating Transition States: Sophisticated algorithms are used to search for the transition state structures that connect the reactants to intermediates and products. A key characteristic of a transition state is that it represents a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, IRC calculations are performed to confirm that it indeed connects the desired reactants and products. This involves following the reaction path downhill from the transition state in both forward and reverse directions.

Calculating Activation Energies: The energy difference between the transition state and the reactants defines the activation energy barrier of the reaction. This value is crucial for understanding the reaction kinetics.

Identifying Intermediates: The reaction pathway may involve the formation of stable intermediates, such as sigma complexes (Wheland intermediates) in the case of electrophilic aromatic substitution. These intermediates correspond to local minima on the potential energy surface and can be structurally and energetically characterized using computational methods.

Through these computational approaches, a detailed, step-by-step picture of the reaction mechanism can be constructed, providing insights into the regioselectivity and reactivity of the phenoxathiin ring system towards acylation.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. These models are valuable for predicting the properties of new or untested compounds, thereby guiding chemical synthesis and screening efforts. For acetylated phenoxathiin systems, QSPR studies have been particularly insightful in understanding and predicting properties like hydrophobicity.

Hydrophobicity is a critical parameter in medicinal chemistry as it influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. In several studies, the molecular hydrophobicity (RM0) of a series of phenoxathiin derivatives has been experimentally determined and then correlated with various calculated molecular descriptors. utcluj.roresearchgate.net

The development of a robust QSPR model typically involves the following steps:

Dataset Selection: A diverse set of compounds with known experimental property values is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound in the dataset. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to identify the subset of descriptors that best correlates with the experimental property.

Model Validation: The predictive power of the model is rigorously assessed using techniques like leave-one-out cross-validation.

For phenoxathiin derivatives, QSPR studies have successfully correlated hydrophobicity with descriptors such as the logarithm of the water solubility parameter (log Sw), the logarithm of the octanol-water partition coefficient (log P), the Gibbs energy of formation (ΔGf), and the Harmonic Oscillator Model of Aromaticity (HOMA) index. researchgate.net One study demonstrated that a biparametric correlation of RM0 in terms of log Sw and HOMA provided a good predictive model. utcluj.roresearchgate.net Further improvements to these models have been achieved by incorporating a weighted electronic distance based topological index (ZEP). utcluj.ro

The statistical quality of these QSPR models is evaluated using parameters such as the correlation coefficient (R), the cross-validated correlation coefficient (R2CV), and the Fisher statistic (F). High values of these parameters indicate a statistically significant and predictive model.

Below is an interactive data table summarizing the types of descriptors used in QSPR studies of phenoxathiin derivatives and the statistical parameters of the resulting models.

| Property Modeled | Molecular Descriptors Used | Statistical Method | Correlation Coefficient (R) | Cross-Validated R2 (R2CV) | Fisher Statistic (F) | Reference |

|---|---|---|---|---|---|---|

| Molecular Hydrophobicity (RM0) | log Sw, log P, ΔGf, HOMA | MLR | N/A | N/A | N/A | researchgate.net |

| Molecular Hydrophobicity (RM0) | log Sw, HOMA, ZEP | MLR | N/A | N/A | N/A | utcluj.ro |

| Molecular Hydrophobicity (RM0) | CODESSA program descriptors, log P | MLR | 0.938 - 0.994 | 0.826 - 0.952 | 51.23 - 2067 | researchgate.net |

These QSPR models provide valuable predictive insights into the properties of acetylated phenoxathiin systems, facilitating the design of new derivatives with tailored characteristics.

Advanced Research Applications of Acetylated Phenoxathiin Derivatives in Materials Science and Functional Molecules

Polymeric Materials and Composites

The integration of robust, functional monomers into polymer backbones is a proven strategy for enhancing material properties. The rigid and thermally stable phenoxathiin (B166618) unit makes acetylated derivatives like 1-(8-Acetylphenoxathiin-2-yl)ethanone attractive candidates for the synthesis of high-performance polymers.

Incorporation into Polyamides and Polyimides for Enhanced Properties

Polyamides and polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The introduction of the phenoxathiin moiety can further augment these properties. While specific studies on the direct incorporation of this compound are not extensively documented, the principles of polymer chemistry suggest that the acetyl groups can be chemically modified to create reactive sites, such as diamines or dianhydrides, necessary for polymerization.

The presence of the bulky, heterocyclic phenoxathiin unit within the polymer chain can disrupt chain packing, leading to increased solubility and processability of these otherwise intractable polymers. Furthermore, the inherent rigidity of the phenoxathiin ring is expected to enhance the thermal stability and mechanical toughness of the resulting polyamides and polyimides.

Table 1: Potential Impact of this compound Incorporation on Polyimide Properties (Hypothetical Data)

| Property | Standard Polyimide | Phenoxathiin-Modified Polyimide |

| Glass Transition Temperature (Tg) | 350°C | > 370°C |

| Tensile Strength | 100 MPa | 120 MPa |

| Solubility in Organic Solvents | Low | Moderate |

| Thermal Stability (TGA, 5% weight loss) | 550°C | 570°C |

Note: This table presents hypothetical data based on expected trends from the incorporation of rigid, heterocyclic monomers into polyimide backbones. Specific experimental data for this compound is not currently available in the public domain.

Development of Novel Materials with Tailored Optical or Electrical Characteristics

The phenoxathiin nucleus possesses a unique electronic structure that can be harnessed to create materials with specific optical and electrical functionalities. The sulfur and oxygen heteroatoms within the ring system influence the electron density and can participate in charge-transfer interactions. By incorporating acetylated phenoxathiin derivatives into polymer chains, it is possible to tailor the refractive index, dielectric constant, and conductivity of the resulting materials.

For instance, the introduction of the polarizable phenoxathiin unit can lead to an increase in the refractive index of the polymer, a desirable property for applications in optical films and coatings. Moreover, the potential for the phenoxathiin moiety to undergo reversible oxidation and reduction suggests that polymers containing this unit could exhibit interesting electrical properties, such as charge transport capabilities, which are crucial for applications in organic electronics.

Functional Dyes and Fluorescent Probes

The inherent photophysical properties of the phenoxathiin ring system make its derivatives promising candidates for the development of functional dyes and fluorescent probes. The emission characteristics of these compounds are often sensitive to their local environment, a property that can be exploited for sensing applications.

Exploitation of Intrinsic Fluorescent Properties for Advanced Materials

While the parent phenoxathiin molecule exhibits weak fluorescence, appropriate substitution can significantly enhance its emission quantum yield. Research on phenoxathiin-10,10-dioxide derivatives has demonstrated that the fluorescence properties are highly dependent on the nature and position of substituents, as well as the polarity of the solvent. researchgate.netresearchgate.net This solvatochromism, or the change in emission color with solvent polarity, is a key feature for developing environmentally sensitive fluorescent materials.

For this compound, the presence of two acetyl groups, which are electron-withdrawing, is expected to influence the intramolecular charge transfer (ICT) characteristics of the molecule upon photoexcitation. This could lead to interesting fluorescent behavior, potentially in the visible region of the spectrum. The rigid structure of the phenoxathiin core is also beneficial for achieving high fluorescence quantum yields by minimizing non-radiative decay pathways.

Table 2: Photophysical Properties of a Hypothetical Phenoxathiin-Based Fluorophore in Different Solvents

| Solvent | Dielectric Constant | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |

| Hexane | 1.88 | 350 | 400 | 50 |

| Dichloromethane | 8.93 | 355 | 425 | 70 |

| Acetonitrile | 37.5 | 360 | 450 | 90 |

| Methanol | 32.7 | 362 | 460 | 98 |

Note: This table illustrates the expected solvatochromic effect on a hypothetical fluorescent molecule based on the phenoxathiin scaffold. The data is not experimentally derived for this compound.

Design of Fluorescent Tracers and Labels for Material Science Applications

The ability to functionalize the acetyl groups of this compound provides a route to covalently attach this fluorophore to other molecules or materials. This makes it a potential candidate for use as a fluorescent tracer or label in materials science. For example, it could be incorporated into a polymer chain to monitor polymerization kinetics or to study the morphology of polymer blends.

Furthermore, the sensitivity of the phenoxathiin fluorescence to the local environment could be utilized to probe the curing process of resins or to detect changes in the microstructure of composite materials. Studies on carboxy-phenoxathiin derivatives have shown that their emission is quenched and blue-shifted upon binding to proteins, indicating their potential as fluorescent probes for biological systems, a concept that could be extended to material science applications. lew.ro

Future Research Directions and Unexplored Avenues for Acetylated Phenoxathiin Chemistry

Development of Highly Efficient and Sustainable Synthetic Methodologies

The classical synthesis of acetylated phenoxathiins often relies on Friedel-Crafts acylation, a reaction notorious for its use of stoichiometric amounts of Lewis acid catalysts and halogenated solvents. organic-chemistry.orgrsc.org Future research should prioritize the development of greener and more sustainable methods for the synthesis of 1-(8-Acetylphenoxathiin-2-yl)ethanone.

One promising avenue is the exploration of solid acid catalysts, such as zeolites or metal oxides, which can be easily recovered and reused, minimizing waste. organic-chemistry.org Additionally, solvent-free reaction conditions, potentially employing mechanochemistry (ball milling), could significantly reduce the environmental impact of the synthesis. mdpi.com Microwave-assisted organic synthesis (MAOS) also presents a viable alternative, often leading to shorter reaction times, higher yields, and cleaner reaction profiles.

Furthermore, a systematic study of the regioselectivity of the diacylation of phenoxathiin (B166618) under various sustainable conditions would be invaluable. Understanding the factors that favor the formation of the 2,8-disubstituted isomer over other possibilities is crucial for developing a highly efficient and selective synthesis of the target molecule. A comparison of different acylating agents, such as acetic anhydride (B1165640) versus acetyl chloride, in these green methodologies could also yield valuable insights into optimizing the reaction for both efficiency and sustainability.

Discovery and Elucidation of Novel Reactivity Patterns

The two acetyl groups in this compound offer a plethora of opportunities for exploring novel reactivity. While the chemistry of aromatic ketones is well-established, the influence of the phenoxathiin scaffold on the reactivity of these functional groups is largely unknown.

Future investigations could focus on the selective transformation of one or both acetyl groups. For instance, selective reduction, oxidation, or conversion to other functional groups could lead to a diverse library of new phenoxathiin derivatives with potentially interesting properties. The exploration of condensation reactions, such as the aldol (B89426) or Claisen-Schmidt reactions, at the alpha-carbons of the acetyl groups could be used to construct more complex molecular architectures.

Moreover, the reactivity of the phenoxathiin core itself, in the presence of the deactivating acetyl groups, warrants investigation. Studies on the oxidation of the sulfur atom to the corresponding sulfoxide (B87167) or sulfone would be of interest, as this can significantly alter the geometry and electronic properties of the molecule. researchgate.netrsc.org The potential for nucleophilic aromatic substitution reactions on the electron-deficient aromatic rings should also be explored, as this could provide a route to further functionalization.

Advanced Spectroscopic Characterization of Short-Lived Intermediates and Excited States

The study of reaction mechanisms and the photophysical properties of this compound would greatly benefit from the application of advanced spectroscopic techniques. The identification and characterization of short-lived intermediates, such as radical cations or anions, and excited states are crucial for a deeper understanding of the compound's reactivity and potential applications in areas like photochemistry and materials science.

Time-resolved spectroscopic techniques, such as transient absorption spectroscopy and time-resolved infrared spectroscopy, could be employed to observe and characterize reactive intermediates generated during chemical reactions or upon photoexcitation. researchgate.net These techniques can provide valuable information on the kinetics and mechanisms of various transformations.

Furthermore, a detailed investigation of the photophysical properties of this compound and its derivatives is warranted. researchgate.net This would involve steady-state and time-resolved fluorescence and phosphorescence measurements to determine quantum yields, excited-state lifetimes, and the nature of the excited states. researchgate.netnih.gov Understanding these properties is essential for the rational design of new materials for optoelectronic applications.

Integrated Computational and Experimental Approaches for Deeper Mechanistic Understanding

The synergy between computational and experimental chemistry offers a powerful tool for gaining a comprehensive understanding of the structure, reactivity, and properties of this compound. Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's electronic structure, molecular orbital energies, and geometric parameters. nih.govnih.gov

Computational studies could be used to predict the regioselectivity of the diacylation of phenoxathiin, complementing experimental investigations into sustainable synthetic methodologies. DFT calculations can also be employed to model reaction pathways and transition states for various transformations of the acetyl groups and the phenoxathiin core, providing a deeper mechanistic understanding of its reactivity. mdpi.comacs.org

In conjunction with spectroscopic studies, computational methods can aid in the interpretation of experimental data. For example, Time-Dependent DFT (TD-DFT) can be used to calculate electronic absorption and emission spectra, helping to assign experimental transitions and understand the nature of the excited states. researchgate.net This integrated approach will be instrumental in elucidating the structure-property relationships of this class of compounds.

Rational Design of Acetylated Phenoxathiins for Emerging Material Science Applications

The phenoxathiin scaffold is known to be a component in materials for organic electronics, such as organic light-emitting diodes (OLEDs). google.comresearchgate.net The introduction of acetyl groups in this compound provides handles for further functionalization, allowing for the rational design of new materials with tailored properties.

Future research could focus on the synthesis of conjugated polymers incorporating the this compound unit. The acetyl groups could be used as points of attachment for other aromatic or heteroaromatic moieties, leading to extended π-conjugated systems with interesting electronic and photophysical properties. rsc.orgresearchgate.net These materials could be investigated for their potential as organic semiconductors in thin-film transistors or as emissive materials in OLEDs.

The development of phenoxathiin-based sensors is another promising area of research. The acetyl groups could be modified to include specific binding sites for ions or small molecules, and the changes in the photophysical properties of the phenoxathiin core upon binding could be used for sensing applications.

Investigation of Self-Assembly and Supramolecular Chemistry Utilizing Phenoxathiin Scaffolds

The rigid, V-shaped structure of the phenoxathiin core makes it an attractive building block for supramolecular chemistry. The introduction of acetyl groups provides potential hydrogen bonding sites, which could be exploited in the design of self-assembling systems.

Future work could explore the formation of discrete supramolecular architectures, such as macrocycles or cages, through the self-assembly of appropriately functionalized derivatives of this compound. rsc.org For example, conversion of the acetyl groups to other functionalities capable of directional non-covalent interactions could lead to the formation of well-defined supramolecular structures.

The incorporation of the acetylated phenoxathiin unit into larger macrocyclic structures, such as calixarenes or pillararenes, could also lead to new host-guest systems with interesting recognition properties. The unique shape and electronic properties of the phenoxathiin scaffold could impart novel binding capabilities to these macrocycles.

Data Tables

Table 1: Proposed Sustainable Synthetic Approaches for this compound

| Method | Catalyst/Conditions | Potential Advantages |

| Solid Acid Catalysis | Zeolites, Metal Oxides | Catalyst reusability, reduced waste |

| Mechanochemistry | Ball Milling, solvent-free | Reduced solvent use, energy efficiency |

| Microwave-Assisted Synthesis | Microwave irradiation | Shorter reaction times, higher yields |

Table 2: Potential Research Areas and Corresponding Advanced Techniques

| Research Area | Advanced Technique | Information Gained |

| Reaction Intermediates | Transient Absorption Spectroscopy | Kinetics and structure of short-lived species |

| Excited States | Time-Resolved Fluorescence/Phosphorescence | Lifetimes, quantum yields, nature of excited states |

| Mechanistic Studies | In-situ FTIR/Raman/NMR | Real-time monitoring of reaction progress |

| Electronic Structure | Density Functional Theory (DFT) | Molecular orbital energies, charge distribution |

| Spectroscopic Properties | Time-Dependent DFT (TD-DFT) | Prediction and assignment of electronic transitions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.